

Reconstituting Lyophilized Influenza NP (366-374) Peptide: Application Notes and Protocols

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Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper reconstitution, storage, and handling of lyophilized Influenza Nucleoprotein (NP) (366-374) peptide.

Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring reproducible experimental outcomes.

Product Information

The Influenza NP (366-374) peptide is a well-characterized, immunodominant epitope from the influenza A virus nucleoprotein. It is a key reagent in immunological research, particularly in studies involving T-cell responses to influenza infection.

Table 1: Peptide Specifications

Property	Description
Sequence	H-Ala-Ser-Asn-Glu-Asn-Met-Glu-Thr-Met-OH (ASNENMETM)[1][2][3]
Molecular Weight	Approximately 1026.12 g/mol [3]
Purity	Typically >95% as determined by HPLC[1][4]
Appearance	Lyophilized white powder[1]
Biological Context	H2-Db-restricted epitope from Influenza A/PR/8/34 nucleoprotein[1][5]

Reconstitution Protocol

Proper reconstitution is a critical step to ensure the peptide is fully solubilized and retains its biological activity.[6] The following protocol outlines the best practices for reconstituting lyophilized Influenza NP (366-374) peptide.

Materials Required

- Lyophilized Influenza NP (366-374) peptide vial
- Sterile, high-purity solvent (e.g., sterile water, DMSO, or PBS)
- Sterile, calibrated micropipettes and tips
- Vortex mixer or sonicator (optional)
- Sterile microcentrifuge tubes for aliquoting

Step-by-Step Reconstitution Procedure

- **Equilibrate the Vial:** Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation from forming inside the vial, which can affect the peptide's stability.
- **Solvent Selection:** The choice of solvent depends on the peptide's properties and the intended downstream application. For Influenza NP (366-374), several solvents can be used.

- Sterile Water: This peptide is generally soluble in water.[1]
- Dimethyl Sulfoxide (DMSO): For preparing high-concentration stock solutions, DMSO can be used.[5][9] Note that DMSO can be toxic to cells at higher concentrations.
- Phosphate-Buffered Saline (PBS): For biological assays, PBS at a physiological pH is a suitable solvent.
- Calculating Solvent Volume: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
- Dissolving the Peptide:
 - Aseptically add the calculated volume of the chosen solvent to the vial.
 - Gently swirl or vortex the vial to dissolve the peptide.[8] Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[6]
 - For peptides that are difficult to dissolve, brief sonication may be helpful.[8]
- Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.[6] If precipitation is observed, sonication or gentle warming may be necessary to fully dissolve the peptide.

Storage and Stability

Proper storage of both lyophilized and reconstituted peptides is essential to maintain their integrity and activity over time.

Table 2: Storage Conditions and Stability

Form	Storage Temperature	Duration	Notes
Lyophilized	-20°C or lower	Up to 48 months	Keep in a desiccator to protect from moisture. [8] [10]
Reconstituted (in Water/PBS)	-20°C or lower	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.
Reconstituted (in DMSO)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. [5]

Application Protocols

Influenza NP (366-374) peptide is primarily used to stimulate antigen-specific T-cells in various immunological assays.

T-Cell Stimulation for ELISpot or Intracellular Cytokine Staining (ICS)

This protocol describes the general steps for using the reconstituted peptide to stimulate splenocytes for the detection of cytokine-producing T-cells.

- Prepare a Working Solution: Dilute the reconstituted peptide stock solution to the desired final concentration (typically in the range of 1-10 µg/mL) in complete cell culture medium.
- Cell Stimulation:
 - Plate splenocytes or peripheral blood mononuclear cells (PBMCs) at an appropriate density in a 96-well plate.
 - Add the peptide working solution to the cells.
 - Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the desired period (e.g., 18-24 hours for ELISpot, 6 hours for ICS with a protein transport

inhibitor).

- Downstream Analysis: Proceed with the specific protocol for ELISpot or ICS to detect and quantify the antigen-specific T-cell response.

Visualized Workflows

Peptide Reconstitution Workflow

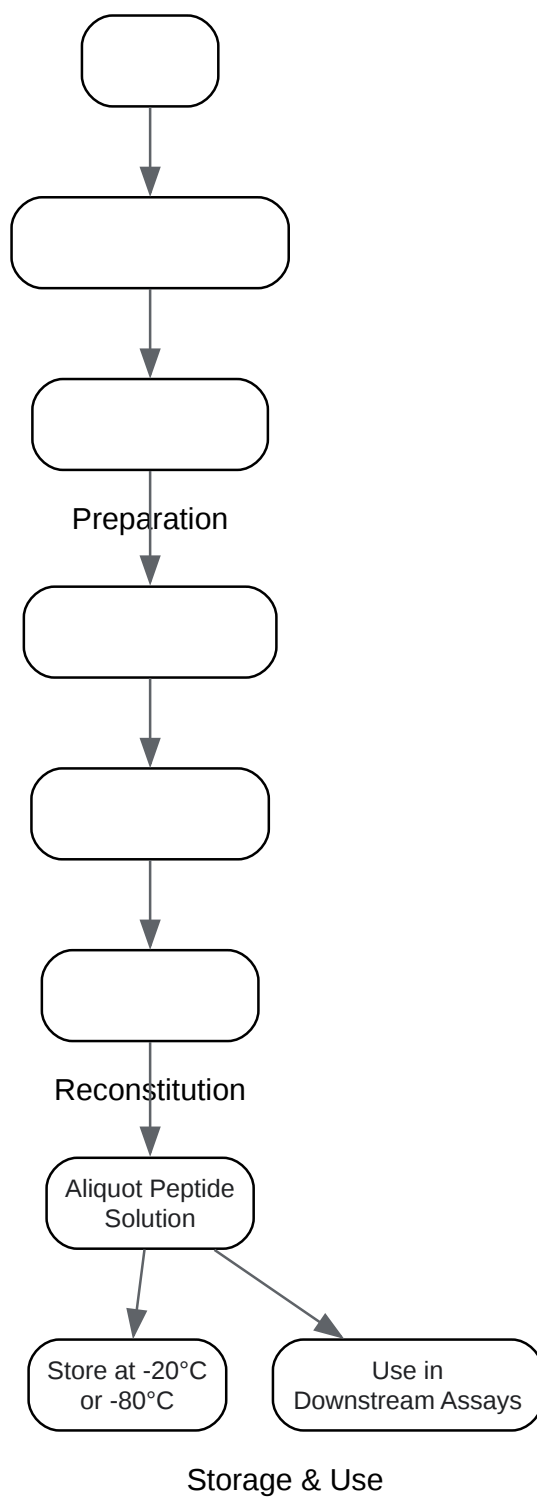


Figure 1: Lyophilized Peptide Reconstitution Workflow

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Caption: Workflow for reconstituting lyophilized peptides.

T-Cell Stimulation Experimental Workflow

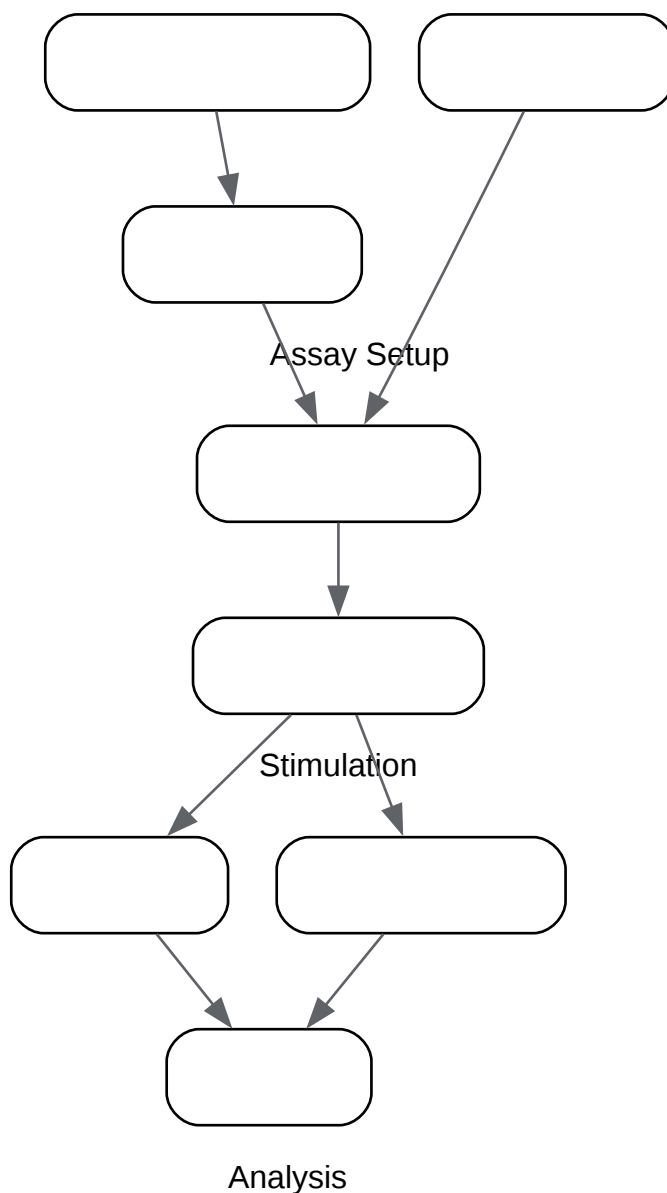


Figure 2: T-Cell Stimulation Experimental Workflow

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Caption: Workflow for T-cell stimulation assays.

Troubleshooting

Table 3: Common Issues and Solutions

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve	Peptide has low solubility in the chosen solvent.	Try gentle warming (to 37°C) or brief sonication. If using an aqueous solvent, try switching to DMSO to create a high-concentration stock, then dilute into your aqueous buffer.
Inconsistent experimental results	Improper storage leading to peptide degradation; repeated freeze-thaw cycles.	Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Ensure proper storage temperatures are maintained.
Cell toxicity in assays	High concentration of solvent (e.g., DMSO).	Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the reliable and effective use of lyophilized Influenza NP (366-374) peptide in their experimental workflows.

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